
Diethyl 2-(bromomethyl)malonate
Vue d'ensemble
Description
Diethyl 2-(bromomethyl)malonate, also known as bromomethyl malonic acid diethyl ester, is a chemical compound that is widely used in scientific research. It is a versatile building block in organic synthesis and is used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Applications De Recherche Scientifique
Synthesis of Active Compounds
Diethyl 2-(bromomethyl)malonate is used as an intermediate in the synthesis of various active compounds. One such application is in the synthesis of diethyl ribamipide carboxylate, an intermediate of ribamipide, which involves bromination and cyclization processes (Z. Xiu-lan, 2009). Another application includes the synthesis of Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid important in the production of small molecule anticancer drugs (Hehua Xiong et al., 2018).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, this compound is utilized in the synthesis of various pharmacologically active compounds. For instance, it is used in the highly diastereoselective synthesis of β-trifluoromethyl-N-acetyltryptophan, a process involving hydrolysis and decarboxylation (Y. Gong et al., 1999).
Organic Chemistry and Material Science
In organic chemistry, this compound serves as a reagent for various chemical transformations. It is employed in the synthesis of Diethyl [2-(phenylthio) ethyl]malonate, through a process involving the reaction of 2-chloroethyl phenyl sulfide and diethyl malonate (Yu Ya-xi, 2015). Additionally, it is used in the study of kinetics in reactions such as the bromination of diethyl malonate (R. Bell et al., 1946).
Supramolecular Chemistry
In supramolecular chemistry, this compound plays a role in studying hydrogen bonding and its effects on molecular architecture, as seen in compounds like diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates (A. Ilangovan et al., 2013).
Catalysis and Synthesis
This compound is also significant in catalysis and synthesis. For example, it is used in zinc-mediated addition reactions for the synthesis of polysubstituted pyranones and tetracarbonyl derivatives (Anne Miersch et al., 2014).
Propriétés
IUPAC Name |
diethyl 2-(bromomethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFDYMMFCGYFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526723 | |
| Record name | Diethyl (bromomethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34762-17-9 | |
| Record name | Diethyl (bromomethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




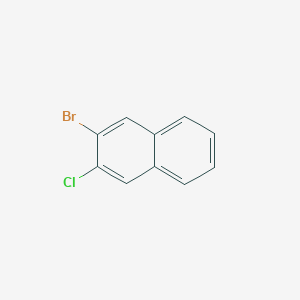
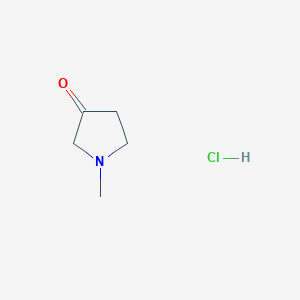
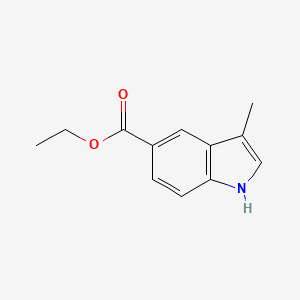

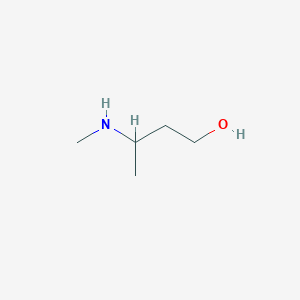
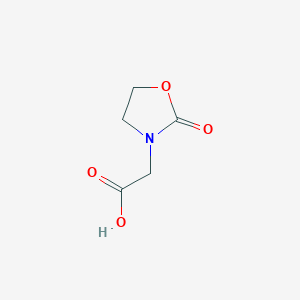
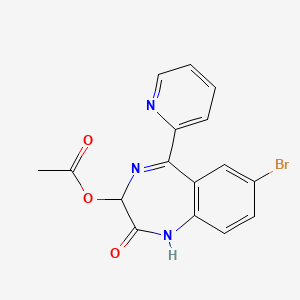



![7-Methyl[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1601723.png)

